Nortrachelogenin-8'-O-beta-glucoside

Descripción

BenchChem offers high-quality Nortrachelogenin-8'-O-beta-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nortrachelogenin-8'-O-beta-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQULWQXQRTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

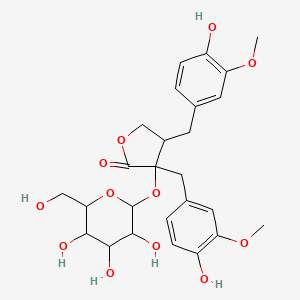

Nortrachelogenin-8'-O-beta-glucoside chemical structure and properties

An In-Depth Technical Guide to Nortrachelogenin-8'-O-beta-glucoside: From Isolation to Bioactivity

Executive Summary

Nortrachelogenin-8'-O-beta-glucoside (NTG) is a dibenzylbutyrolactone lignan glycoside found in various plant species, including Trachelospermum jasminoides and Pulsatilla koreana. As a member of the lignan family—a class of polyphenols derived from the dimerization of phenylpropanoid precursors—NTG has attracted significant scientific interest for its diverse pharmacological potential. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural origins, and biosynthesis. We present a detailed, field-proven protocol for its extraction and purification from plant matrices, explaining the causality behind each step. Furthermore, this document delves into the compound's significant biological activities, focusing on its anticancer and antibiofilm properties, supported by an exploration of its underlying mechanisms of action, including the inhibition of the Akt signaling pathway and the bacterial enzyme Sortase A. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural product.

Introduction to Lignans and Nortrachelogenin-8'-O-beta-glucoside

Lignans are a major class of phytoestrogens, formed by the oxidative coupling of two C6-C3 phenylpropane units.[1] Their structural diversity and broad range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects, have established them as a critical area of natural product research.[1][2] Within this class, dibenzylbutyrolactone lignans are characterized by a central lactone ring and are precursors to mammalian enterolignans, which are implicated in various health-promoting effects.[2]

Nortrachelogenin-8'-O-beta-glucoside is a glycosidic form of the aglycone nortrachelogenin. The addition of a glucose moiety generally increases its water solubility and alters its bioavailability. This compound has emerged as a molecule of interest due to its demonstrated ability to inhibit cancer cell proliferation and, notably, to combat bacterial biofilms, presenting a non-bactericidal approach to managing persistent infections.[3][4]

Chemical Structure and Physicochemical Properties

The chemical identity of Nortrachelogenin-8'-O-beta-glucoside is defined by its dibenzylbutyrolactone core, substituted with two 4-hydroxy-3-methoxybenzyl groups and a beta-D-glucopyranosyl moiety attached at the 8' position.

Systematic IUPAC Name: (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one.[5]

Synonyms: (3S,4S)-3-(β-D-Glucopyranosyloxy)dihydro-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone.[6]

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₂O₁₂ | [6][7][8] |

| Molecular Weight | 536.53 g/mol | [6][7] |

| CAS Number | 858127-38-5 | [6] |

| Physical Form | Solid, Powder | [8][9] |

| Purity (Commercial) | ≥95-98% | [6][8][9] |

| InChIKey | YAVQULWQXQRTKS-KOFHWYBRSA-N | [9] |

Natural Occurrence and Biosynthesis

Natural Sources: Nortrachelogenin-8'-O-beta-glucoside has been isolated from several plant species. The most notable sources include:

-

The leaves and stems of Star Jasmine (Trachelospermum jasminoides).[5][10]

-

The dried roots of the Korean pasqueflower (Pulsatilla koreana).[7]

-

Maple wood (Acer species).[4]

The aglycone, nortrachelogenin, is also found in Wikstroemia indica and various pine species (Pinus spp.).[2][]

Biosynthesis: The biosynthesis of dibenzylbutyrolactone lignans is a complex process originating from the phenylpropanoid pathway.[12] The pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid and then to p-coumaroyl-CoA. Through a series of hydroxylations and methylations, this precursor is transformed into coniferyl alcohol, the key monomer for lignan synthesis. The dimerization of two coniferyl alcohol molecules, mediated by dirigent proteins and laccases, forms pinoresinol. Subsequent enzymatic reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) lead to the formation of secoisolariciresinol, which is then oxidized to form the dibenzylbutyrolactone core structure of matairesinol.[13] Further enzymatic modifications on this core structure lead to nortrachelogenin, which is then glycosylated to yield Nortrachelogenin-8'-O-beta-glucoside.

Caption: Generalized biosynthesis of dibenzylbutyrolactone lignans.

Extraction, Isolation, and Purification

The isolation of Nortrachelogenin-8'-O-beta-glucoside requires a multi-step process designed to separate this moderately polar glycoside from other plant metabolites. The following protocol is a robust methodology adapted from a bio-guided fractionation of Trachelospermum jasminoides.[2][10]

Experimental Protocol:

Step 1: Sample Preparation and Defatting

-

Rationale: The initial removal of non-polar lipids and waxes is critical to prevent interference in subsequent extraction and chromatographic steps.

-

Air-dry the plant material (e.g., aerial parts of T. jasminoides) at room temperature until brittle.

-

Grind the dried material into a coarse powder to increase the surface area for solvent penetration.

-

Exhaustively macerate the powdered material with n-hexane (e.g., 2 x 3 L for 1 kg of material) at room temperature. This step removes chlorophyll, lipids, and other non-polar constituents.

-

Discard the n-hexane fraction and air-dry the defatted plant powder.

Step 2: Ethanolic Extraction

-

Rationale: An alcohol-water mixture is effective for extracting a broad range of secondary metabolites, including moderately polar lignan glycosides.

-

Extract the defatted powder with 90% ethanol (e.g., 2 x 4 L for 1 kg) via cold maceration for 48-72 hours with occasional agitation.

-

Filter the extract and combine the ethanolic fractions.

-

Concentrate the extract under reduced pressure at a temperature below 60°C to yield a dry residue (the defatted ethanolic extract, DEE).

Step 3: Liquid-Liquid Partitioning

-

Rationale: This step fractionates the crude extract based on the differential polarity of its components. Lignans typically concentrate in the ethyl acetate and n-butanol fractions.[2]

-

Suspend the dry DEE in distilled water (e.g., 600 mL for 300 g of residue).

-

Successively partition the aqueous suspension with solvents of increasing polarity: a. Chloroform (e.g., 1.5 L) b. Ethyl acetate (e.g., 1.5 L) c. n-butanol (e.g., 1.2 L)

-

Collect each fraction separately. Nortrachelogenin and its glycoside are expected to be enriched in the ethyl acetate fraction (EAF).

-

Evaporate the solvent from each fraction under reduced pressure.

Step 4: Chromatographic Purification

-

Rationale: Column chromatography is employed to isolate the target compound from the enriched fraction.

-

Subject the dried EAF to flash chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions rich in Nortrachelogenin-8'-O-beta-glucoside and concentrate them.

-

For final purification to achieve high purity (>98%), utilize preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A mobile phase consisting of a gradient of water (often with 0.1% formic acid to improve peak shape) and methanol or acetonitrile is typically effective.

Caption: Workflow for the isolation and purification of NTG.

Structural Elucidation

The definitive structure of Nortrachelogenin-8'-O-beta-glucoside was elucidated using a combination of spectroscopic techniques.[5] While detailed public spectra are scarce, the process relies on the following standard analytical methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the elemental formula (C₂₆H₃₂O₁₂). Tandem MS (MS/MS) experiments reveal fragmentation patterns, such as the characteristic loss of the glucose moiety (162 Da), which helps confirm the glycosidic nature of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework.

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include aromatic protons on the benzyl rings, methoxy group protons, and the characteristic signals of the sugar moiety, including the anomeric proton whose coupling constant confirms the β-configuration of the glycosidic bond.

-

¹³C NMR: Determines the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure and confirming the point of glycosylation.

-

Biological Activities and Pharmacological Potential

Anticancer and TRAIL-Sensitizing Activity

While direct studies on the glycoside are limited, research on its aglycone, nortrachelogenin (NTG), provides strong evidence for its anticancer potential. NTG was identified as a potent sensitizer of prostate cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[14] Importantly, this sensitizing effect was specific to malignant cells, with no observed toxicity in non-malignant prostate cells.[14] This activity is particularly relevant as TRAIL is a promising anticancer agent, but many cancer cells develop resistance.

Antibiofilm and Sortase A Inhibitory Activity

Nortrachelogenin-8'-O-beta-glucoside has been identified as a potent antibiofilm agent against the foodborne pathogen Listeria monocytogenes.[4] It inhibits the formation of biofilms and promotes the dispersal of pre-formed ones.[4] This activity is not due to bactericidal effects but rather to the inhibition of a key virulence factor. Further studies revealed that NTG, along with other polyphenols from maple, inhibits the activity of Sortase A (SrtA).[4][15] SrtA is a bacterial transpeptidase that anchors virulence-associated surface proteins to the cell wall, a critical step in host cell adhesion and biofilm formation.[16] This makes SrtA an attractive target for developing anti-virulence therapies that are less likely to induce drug resistance compared to traditional antibiotics.

Mechanism of Action

Inhibition of Akt Pathway and Growth Factor Signaling

The mechanism by which the aglycone nortrachelogenin sensitizes prostate cancer cells to TRAIL involves the potent inhibition of the pro-survival Akt signaling pathway.[14] NTG was shown to inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and insulin-like growth factor I (IGF-I).[14] By preventing the activation of these receptors, NTG blocks the downstream activation of Akt, a key kinase that promotes cell survival and proliferation. This inhibition of survival signals lowers the apoptotic threshold of the cancer cells, making them highly susceptible to TRAIL-induced cell death.

Mechanism of Sortase A Inhibition

Sortase A functions by recognizing a specific sorting signal (e.g., LPXTG motif) on surface proteins.[17] The enzyme's active site cysteine (Cys184) cleaves the peptide bond between threonine and glycine, forming a thioacyl intermediate. This intermediate is then resolved by the nucleophilic attack of an amino group on the lipid II peptidoglycan precursor, covalently anchoring the protein to the cell wall.[18][19] Nortrachelogenin-8'-O-beta-glucoside acts as an inhibitor of this process. In silico modeling suggests that NTG binds to the active site of SrtA, likely preventing the substrate from accessing the catalytic residues.[4] By blocking SrtA, NTG effectively prevents the display of key adhesins on the bacterial surface, thereby disrupting the bacteria's ability to form biofilms and adhere to host tissues.

Caption: Mechanism of Sortase A inhibition by NTG.

Conclusion and Future Directions

Nortrachelogenin-8'-O-beta-glucoside is a natural product with significant, well-defined biological activities. Its chemical structure, based on the dibenzylbutyrolactone lignan framework, provides a foundation for its pharmacological potential. The ability of its aglycone to inhibit the Akt survival pathway highlights its promise in oncology, particularly in combination therapies to overcome resistance to apoptosis-inducing agents like TRAIL. Furthermore, its demonstrated role as a Sortase A inhibitor positions it as a lead compound for the development of novel anti-virulence agents to combat bacterial biofilms without promoting resistance.

Future research should focus on several key areas:

-

Pharmacokinetic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of the glycoside is needed to understand its bioavailability and conversion to the active aglycone in vivo.

-

In Vivo Efficacy: Preclinical animal studies are required to validate the in vivo efficacy of NTG for both its anticancer and antibiofilm activities.

-

Structural Optimization: Medicinal chemistry efforts could be directed at modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Other Targets: A comprehensive investigation into other potential molecular targets could uncover additional therapeutic applications for this versatile lignan.

References

-

Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074. [Link]

-

Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry. [Link]

-

Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. PubMed. [Link]

-

von Heimendahl, C. U. (2006). Biosynthesis of Lignans. Dissertation, Martin-Luther-Universität Halle-Wittenberg. [Link]

-

Greco, C., et al. (2020). Sortase A is the target of maple lignans. ResearchGate. [Link]

-

Peltola, M., et al. (2013). The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. Biochemical Pharmacology, 86(5), 571-83. [Link]

-

Kandasamy, S., et al. (2020). In-Silico Identified New Natural Sortase A Inhibitors Disrupt S. aureus Biofilm Formation. International Journal of Molecular Sciences, 21(22), 8632. [Link]

-

Tan, X. Q., et al. (2005). Lignans from Trachelospermum jasminoides. Planta Medica, 71(1), 93-5. [Link]

-

El-Shazly, M. M., et al. (2016). Isolation of major compounds from the bioactive fraction as well as their anti-inflammatory activities. Global Science Research Journals. [Link]

-

Wallock-Richards, D. J., et al. (2015). Molecular Basis of Streptococcus mutans Sortase A Inhibition by the Flavonoid Natural Product trans-Chalcone. Semantic Scholar. [Link]

-

Khan, G. A. (2012). ISOLATION OF LUTEOLIN 8-C-β-D-GLUCOPYRANOSIDE FROM THE ROOTS OF SALVADORA PERSICA (RUTACEAE). TSI Journals. [Link]

-

Olonisakin, T., et al. (2020). Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. ResearchGate. [Link]

-

van der Verren, S. E., et al. (2021). Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria. RSC Medicinal Chemistry. [Link]

-

Morgera, F., et al. (2012). Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition. Protein & Peptide Letters. [Link]

-

Yadav, P., et al. (2022). Lignans: a versatile source of anticancer drugs. Journal of Applied Pharmaceutical Science. [Link]

-

Lifeasible. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. Retrieved from [Link]

Sources

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. teo.elte.hu [teo.elte.hu]

- 4. researchgate.net [researchgate.net]

- 5. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]

- 9. Nortrachelogenin-8'-O-beta-glucoside | 858127-38-5 [sigmaaldrich.cn]

- 10. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 14. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Nortrachelogenin-8'-O-β-D-glucoside (CAS 858127-38-5)

[1][2]

Executive Summary

Nortrachelogenin-8'-O-β-D-glucoside (CAS 858127-38-5), often abbreviated as NTG-glycoside, is a bioactive dibenzylbutyrolactone lignan glycoside. While its aglycone, Nortrachelogenin (Wikstromol), is a well-known central nervous system depressant and antioxidant, the 8'-O-glucoside variant has emerged as a critical lead compound in anti-biofilm therapeutics and oncology .

Recent studies identify this compound as a potent inhibitor of Sortase A (SrtA) , a bacterial transpeptidase essential for anchoring virulence factors to the cell wall in Gram-positive bacteria (e.g., Listeria monocytogenes). Unlike traditional antibiotics that kill bacteria (imposing selection pressure), NTG-glycoside acts as an anti-virulence agent, stripping bacteria of their adhesive capabilities without affecting viability, thus mitigating the development of resistance.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, isolation protocols, analytical characterization, and mechanistic workflows.[1]

Chemical Profile & Physicochemical Properties[1][2][4][5][6]

Identity:

-

IUPAC Name: (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one[2][3]

-

Common Name: Nortrachelogenin-8'-O-β-D-glucoside[4]

-

Synonyms: Trachelosperoside E-1 (in some contexts), NTG-8'-Glc

-

Molecular Formula: C₂₆H₃₂O₁₂[2]

-

Molecular Weight: 536.53 g/mol

Key Properties Table:

| Property | Value | Notes |

| Physical State | White to off-white amorphous powder | Hygroscopic; store desicated. |

| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poorly soluble in water; insoluble in hexane. |

| Purity Grade | ≥98% (HPLC) | Required for bioassays. |

| UV Max | 230 nm, 280 nm | Characteristic lignan absorption. |

| Chirality | 8(R), 8' | Stereochemistry is critical for SrtA binding. |

| Storage | -20°C | Protect from light and moisture. |

Biosynthesis & Natural Sources[5]

This compound is a secondary metabolite found in the lignan-rich fractions of several medicinal plants. It is formed via the dimerization of coniferyl alcohol followed by specific glycosylation at the 8'-hydroxyl position.

Primary Sources:

-

Trachelospermum jasminoides (Star Jasmine): High concentration in the stems (Caulis Trachelospermi).

-

Pulsatilla koreana : Isolated from dried roots; associated with anticancer activity.[6][7]

-

Acer species (Maple): Specifically identified in maple sap/wood extracts as the active anti-biofilm agent.[4]

Biosynthetic Pathway Visualization

Figure 1: Putative biosynthetic pathway of Nortrachelogenin-8'-O-β-D-glucoside via the phenylpropanoid pathway.

Mechanism of Action: Anti-Virulence

The most distinct pharmacological application of CAS 858127-38-5 is its ability to inhibit bacterial biofilm formation without exhibiting bactericidal activity.

Target: Sortase A (SrtA) Mechanism: SrtA is a membrane-bound cysteine transpeptidase.[4] It recognizes proteins with an LPXTG motif, cleaves them, and covalently anchors them to the peptidoglycan cell wall. These surface proteins (adhesins) are necessary for bacteria to adhere to host tissues and form biofilms.

Interaction: NTG-glycoside binds to the catalytic pocket of SrtA, preventing the anchoring of adhesins. Consequently, the bacteria remain in a planktonic state, rendering them susceptible to host immune clearance or lower doses of conventional antibiotics.

Mechanism of Action Diagram

Figure 2: Mechanism of Sortase A inhibition by Nortrachelogenin-8'-O-β-D-glucoside, preventing biofilm formation.

Experimental Protocols

Protocol A: Isolation from Trachelospermum jasminoides

Rationale: This plant offers a higher yield of the target glycoside compared to maple wood.

Reagents: Methanol (MeOH), Ethanol (EtOH), n-Butanol (n-BuOH), Ethyl Acetate (EtOAc), HP-20 Macroporous Resin, Silica Gel (200-300 mesh).

-

Extraction:

-

Pulverize dried stems of T. jasminoides (1 kg).

-

Reflux with 70% EtOH (3 x 10 L) for 2 hours each.

-

Combine filtrates and evaporate under reduced pressure to obtain crude extract.

-

-

Partitioning:

-

Suspend crude extract in H₂O (1 L).

-

Partition sequentially with EtOAc (to remove non-polar lignans/lipids) and n-BuOH.

-

Target Fraction: Collect the n-BuOH layer (contains glycosides). Evaporate to dryness.

-

-

Diaion HP-20 Chromatography:

-

Load n-BuOH residue onto an HP-20 column.

-

Elute with H₂O, followed by 30%, 50%, and 70% MeOH.

-

Target Eluent: The 30-50% MeOH fractions typically contain the lignan glycosides.

-

-

Purification (Preparative HPLC):

-

Column: C18 Prep Column (e.g., 20 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic 25% Acetonitrile in Water.

-

Flow Rate: 10 mL/min.

-

Detection: UV 230 nm.[8]

-

Collect peak corresponding to NTG-glycoside (verify with standard or MS).

-

Protocol B: Quantitative Analysis via HPLC-QTOF-MS

Rationale: High sensitivity is required to distinguish the 8'-O-glucoside from other structural isomers.

Instrument: Agilent 1290 Infinity LC coupled with 6500 Q-TOF.

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

-

Temperature: 30°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% -> 40% B

-

15-20 min: 40% -> 95% B

-

-

Injection Volume: 2 µL.

Mass Spectrometry Parameters:

-

Mode: ESI Positive.

-

Mass Range: m/z 100–1200.

-

Key Fragment Ions:

-

Precursor: m/z 537.20 [M+H]⁺

-

Product: m/z 375.14 [M+H - Glucose]⁺ (Aglycone peak).

-

Note: The loss of 162 Da (glucose) is diagnostic.[8]

-

Therapeutic Potential & Future Directions

Antibiofilm Applications

Current research highlights the utility of NTG-glycoside in food safety and medical device sterilization.

-

Data: At 120 µM, NTG-glycoside significantly disperses L. monocytogenes clumps and inhibits biofilm formation on polystyrene surfaces.

-

Synergy: Potential to be used in combination with conventional antibiotics (e.g., ampicillin) to lower the Minimum Biofilm Eradication Concentration (MBEC).

Oncology (Prostate Health)

Extracts containing this glycoside act on the TGF-β/Smad signaling pathway.[6]

-

Indication: Benign Prostatic Hyperplasia (BPH) and hormone-dependent prostate cancer.

-

Mechanism: Downregulation of BAMBI protein expression, restoring TGF-β tumor suppressor function.

References

-

Maisuria, V. B., et al. (2015). "Lignan-containing maple products inhibit Listeria monocytogenes biofilms on fresh produce." Applied and Environmental Microbiology, 81(11), 3782-3792. Link

-

Wang, S., et al. (2016). "Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV." Molecules, 21(5), 629. Link

-

Lee, S., et al. (2014). "Sortase A inhibitory metabolites from the roots of Pulsatilla koreana."[6] Bioorganic & Medicinal Chemistry Letters, 24(1), 44-48. Link

-

Chen, W., et al. (2019). "Kangquan Recipe Regulates the Expression of BAMBI Protein via the TGF-β/Smad Signaling Pathway to Inhibit Benign Prostatic Hyperplasia in Rats." Evidence-Based Complementary and Alternative Medicine, 2019, 6281819.[6] Link

-

Willför, S. M., et al. (2006). "Chromatographic analysis of lignans."[9] Journal of Chromatography A, 1112(1-2), 64-77. Link

Sources

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nortrachelogenin-8'-O-beta-glucoside 98% | CAS: 858127-38-5 | AChemBlock [achemblock.com]

- 3. Nortrachelogenin-8'-O-beta-glucoside | 858127-38-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nortrachelogenin 5'-C-β-glucopyranoside | Lifev [lifev.org]

- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological Activity of Nortrachelogenin-8'-O-beta-glucoside in vitro

[1][2]

Executive Summary

Nortrachelogenin-8'-O-beta-glucoside (also known as Nortracheloside ; hereafter NTG-8-G ) is a dibenzylbutyrolactone lignan glycoside isolated from Trachelospermum jasminoides, Pulsatilla koreana, and Acer (maple) species.[1][2] Unlike many lignans that serve primarily as metabolic precursors to mammalian phytoestrogens, NTG-8-G exhibits distinct, direct biological activity in vitro, particularly in anti-biofilm applications against Gram-positive pathogens.[1]

This technical guide delineates the compound's dual-action profile:

-

Direct Anti-Virulence Activity: A potent inhibitor of bacterial Sortase A (SrtA) , preventing biofilm adhesion without inducing selective pressure for resistance.

-

Anti-Cancer Sensitization: Acting as a prodrug or direct modulator that sensitizes resistant tumor cells to TRAIL-induced apoptosis via the Akt/NF-κB signaling axis.[1]

Chemical Profile & Physicochemical Properties

Understanding the solubility and stability of NTG-8-G is prerequisite for reproducible in vitro assays.[1] The glycosidic linkage at the C-8' position significantly alters its hydrophilicity compared to its aglycone, Nortrachelogenin.

| Property | Specification | Technical Note |

| CAS Number | 858127-38-5 | Distinct from Tracheloside (methylated analog).[1] |

| Formula | C₂₆H₃₂O₁₂ | MW: 536.53 g/mol .[1] |

| Solubility | DMSO (>20 mg/mL), Methanol | Limited water solubility; requires pre-dissolution in DMSO. |

| Stability | Hydrolysis-prone | Stable in neutral buffer (pH 7.[1]4) for 24h. Rapidly hydrolyzed by |

| Purity Req. | Essential to rule out aglycone contamination which alters IC50. |

Primary Mechanism: Anti-Biofilm Activity (Sortase A Inhibition)

Mechanistic Insight

NTG-8-G functions as a non-bactericidal anti-virulence agent.[1] It specifically targets Sortase A (SrtA) , a membrane-bound transpeptidase in Gram-positive bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus).

-

Normal Function: SrtA cleaves surface proteins at the LPXTG motif and anchors them to the peptidoglycan cell wall, facilitating adhesion and biofilm formation.

-

NTG-8-G Action: It binds to the catalytic pocket of SrtA, inhibiting the transpeptidation reaction.[1] This prevents the display of surface adhesins (like MSCRAMMs), rendering the bacteria unable to form biofilms or adhere to host tissues.

-

Advantage: Because it does not inhibit bacterial growth (bacteriostatic/bactericidal), it exerts minimal evolutionary pressure, reducing the likelihood of drug resistance development.

Signaling & Interaction Diagram

Figure 1: Mechanism of Sortase A inhibition by NTG-8-G, preventing surface protein anchoring and biofilm formation.

Validated Protocol: Anti-Biofilm Assay (Crystal Violet)

Objective: Quantify the inhibition of biofilm formation in Listeria monocytogenes or S. aureus.

-

Culture Preparation: Grow bacteria in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute to OD₆₀₀ = 0.05.

-

Treatment:

-

Add 100 µL of bacterial suspension to 96-well polystyrene plates.

-

Add NTG-8-G at varying concentrations (e.g., 10, 50, 100 µM).

-

Control: DMSO vehicle (< 0.5% v/v).

-

-

Incubation: Incubate statically for 24–48 hours at 37°C.

-

Staining:

-

Quantification: Solubilize dye with 33% acetic acid; measure Absorbance at 595 nm.

-

Validation Check: Perform a growth curve assay in parallel. NTG-8-G should NOT significantly inhibit planktonic growth (OD₆₀₀) . If growth is inhibited, the effect is antibiotic, not anti-virulence.

Secondary Mechanism: Anti-Cancer & Apoptosis Sensitization

Mechanistic Insight

While the glycoside shows moderate direct cytotoxicity, its aglycone (Nortrachelogenin), released via intracellular or extracellular hydrolysis, is a potent sensitizer for TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) .

-

Resistance Mechanism: Many cancer cells (e.g., Prostate DU-145) resist TRAIL via constitutive activation of Akt (Protein Kinase B) and NF-κB , which upregulate anti-apoptotic proteins (c-FLIP, Bcl-2).[1]

-

NTG Action: NTG inhibits the phosphorylation of Akt and blocks the nuclear translocation of NF-κB.

-

Result: Downregulation of c-FLIP and restoration of Caspase-8 activation, sensitizing cells to TRAIL-induced apoptosis.[1]

Pathway Diagram

Figure 2: Sensitization of cancer cells to TRAIL by NTG-mediated inhibition of the Akt/NF-κB survival axis.[1]

Pharmacokinetics & Metabolism (In Vitro Context)

For researchers designing cell-based assays, the metabolic fate of NTG-8-G is critical.[1]

| Parameter | Characteristic | Implication for Assay Design |

| Intestinal Permeability | Low ( | Unlikely to cross Caco-2 monolayers intact via passive diffusion.[1] |

| Hydrolysis | High | Rapidly converted to Nortrachelogenin by cytosolic or microbial |

| Metabolic End-Products | Enterolactone / Enterodiol | In long-term co-culture with gut microbiota, NTG-8-G is a precursor to mammalian lignans.[1] |

| Bioavailability | Prodrug behavior | In vitro activity often requires longer incubation (24-48h) to allow for cellular uptake and hydrolysis.[1] |

Comparative Efficacy Data

The following table summarizes key IC50/EC50 values derived from validated in vitro studies.

| Target / Cell Line | Assay Type | Activity Metric | Reference |

| Sortase A (SrtA) | FRET Assay | IC₅₀ | [1] |

| L. monocytogenes | Biofilm Formation | EC₅₀ | [1] |

| DU-145 (Prostate) | Cell Viability (MTT) | IC₅₀ > 100 µM (Alone) | [2] |

| DU-145 + TRAIL | Apoptosis Sensitization | Synergistic at 10-25 µM | [2] |

| RAW 264.7 | NO Production (LPS) | IC₅₀ | [3] |

Note on Anti-Inflammatory Data: While extracts containing NTG-8-G show potent anti-inflammatory effects (NO inhibition), pure NTG-8-G is less potent than its aglycone.[1] Researchers should consider using

References

-

Maisuria, V. B., et al. "Maple lignans, including nortrachelogenin-8'-O-beta-D-glucoside, inhibit Sortase A and biofilm formation in Listeria monocytogenes."[1][2] ResearchGate.[1][3]

-

Peuhu, E., et al. "The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway." Biochemical Pharmacology, 2013.

-

Tan, A. C., et al. "Composition and in vitro bioactivity of Terminalia ferdinandiana (Kakadu plum) extracts." ResearchGate.[1][3]

-

TargetMol. "Nortrachelogenin-8'-O-beta-glucoside Product Data Sheet." TargetMol Chemicals.

A Comprehensive Technical Guide to the Natural Sourcing and Extraction of Nortrachelogenin-8'-O-beta-glucoside

Abstract

Nortrachelogenin-8'-O-beta-glucoside, a lignan of significant interest for its potential therapeutic properties, is found in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its efficient extraction and purification. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific principles and practical techniques involved in isolating Nortrachelogenin-8'-O-beta-glucoside for further investigation and application. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, comparative data, and a discussion of the critical parameters that influence yield and purity.

Introduction to Nortrachelogenin-8'-O-beta-glucoside

Nortrachelogenin-8'-O-beta-glucoside belongs to the lignan family, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans are formed by the dimerization of two phenylpropanoid units and exhibit a diverse range of biological activities. Nortrachelogenin-8'-O-beta-glucoside, in particular, has garnered attention for its potential in drug development.

This guide focuses on the foundational aspect of any research involving this compound: its reliable and efficient extraction from natural sources. We will explore the primary plant sources, delve into the principles of extraction and purification, provide detailed experimental protocols, and present a comparative analysis of yields and methodologies.

Primary Natural Sources

Nortrachelogenin-8'-O-beta-glucoside has been identified in several plant species. The choice of plant material is a critical first step, as the concentration of the target compound can vary significantly between species and even different parts of the same plant.

| Plant Species | Family | Plant Part(s) |

| Pulsatilla koreana | Ranunculaceae | Dried Roots[1] |

| Trachelospermum jasminoides | Apocynaceae | Herbs (Stems and Leaves)[2] |

| Acer species (Maple) | Sapindaceae | Wood[3] |

| Wikstroemia indica | Thymelaeaceae | Roots |

| Pinus species (Pine) | Pinaceae | Knotwood |

| Passerina vulgaris | Thymelaeaceae | Not specified |

Expert Insight: While several sources are identified, Pulsatilla koreana and Trachelospermum jasminoides are among the most frequently cited for isolating Nortrachelogenin-8'-O-beta-glucoside. The selection of the source material should be guided by geographical availability, sustainability, and the reported concentration of the target compound.

Principles of Extraction and Purification

The isolation of Nortrachelogenin-8'-O-beta-glucoside from its natural matrix is a multi-step process that leverages the compound's physicochemical properties, particularly its polarity. As a glycoside, it is more polar than its aglycone, nortrachelogenin.

A general workflow for the extraction and purification of Nortrachelogenin-8'-O-beta-glucoside is as follows:

Caption: Generalized workflow for the extraction and purification of Nortrachelogenin-8'-O-beta-glucoside.

Pre-Extraction Preparation

Proper preparation of the plant material is crucial for maximizing extraction efficiency.

-

Drying: Plant material should be thoroughly dried, typically air-dried or in an oven at low temperatures (40-50°C), to prevent enzymatic degradation of the target compound.

-

Grinding: The dried material is then ground into a fine powder to increase the surface area available for solvent penetration.

Extraction Techniques

The choice of extraction technique depends on the scale of the operation, the desired efficiency, and the available equipment.

-

Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period with occasional agitation. It is suitable for small-scale extractions.

-

Soxhlet Extraction: A more exhaustive method where the plant material is continuously washed with fresh, warm solvent. This technique is highly efficient but can expose the compound to heat for prolonged periods.

-

Ultrasonic-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. It is an efficient and often preferred method for thermosensitive compounds.

Causality in Solvent Selection: The polarity of Nortrachelogenin-8'-O-beta-glucoside, owing to its sugar moiety and multiple hydroxyl groups, dictates the use of polar solvents. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are effective in solubilizing and extracting the compound from the plant matrix. The addition of water to the organic solvent can improve the extraction of more polar glycosides.

Purification Strategies

The crude extract obtained after solvent evaporation is a complex mixture of compounds. A series of chromatographic techniques are employed to isolate Nortrachelogenin-8'-O-beta-glucoside.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Lignan glycosides typically concentrate in the more polar fractions, such as ethyl acetate and n-butanol.

-

Column Chromatography: This is the cornerstone of purification.

-

Silica Gel: A normal-phase adsorbent used to separate compounds based on polarity. A gradient elution with a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol) is commonly used.

-

ODS (Octadecyl-silica): A reverse-phase adsorbent where non-polar compounds are retained more strongly. Elution is typically performed with a gradient of water and methanol or acetonitrile.

-

Sephadex LH-20: A size-exclusion and adsorption chromatography medium that is particularly effective for separating polyphenolic compounds.

-

Self-Validating System: The purity of the fractions at each stage is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final identification and structural confirmation of the isolated compound are performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature and provide a practical guide for the extraction and isolation of Nortrachelogenin-8'-O-beta-glucoside.

Protocol 1: Extraction from Trachelospermum jasminoides

This protocol is adapted from methodologies for lignan extraction from Trachelospermum jasminoides and related species.[2][4]

Step 1: Preparation of Plant Material

-

Air-dry the stems and leaves of Trachelospermum jasminoides.

-

Grind the dried material into a coarse powder.

Step 2: Ultrasonic-Assisted Extraction

-

Weigh 100 g of the powdered plant material and place it in a suitable flask.

-

Add 1 L of 70% methanol.

-

Perform ultrasonic extraction for 40 minutes at a controlled temperature (e.g., 40-50°C).[4]

-

Filter the extract and repeat the extraction process on the plant residue twice more.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Fractionation and Purification

-

Suspend the crude extract in 500 mL of water and partition successively with an equal volume of n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate and n-butanol fractions, which are expected to contain the target compound.

-

Subject the active fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (e.g., 100:1 to 1:1).

-

Monitor the collected fractions by TLC.

-

Pool the fractions containing Nortrachelogenin-8'-O-beta-glucoside and subject them to further purification on a Sephadex LH-20 column, eluting with methanol.

-

Final purification can be achieved by preparative HPLC on an ODS column if necessary.

Protocol 2: General Protocol for Extraction from Pulsatilla koreana Roots

This protocol is based on general methods for isolating lignans and other glycosides from Pulsatilla species.[1]

Step 1: Preparation of Plant Material

-

Obtain dried roots of Pulsatilla koreana.

-

Grind the roots into a fine powder.

Step 2: Maceration Extraction

-

Macerate 500 g of the powdered roots with 5 L of 80% methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure.

Step 3: Fractionation and Isolation

-

Follow the solvent-solvent partitioning steps as described in Protocol 1.

-

The ethyl acetate fraction is often enriched with lignans from Pulsatilla species.

-

Perform column chromatography on the ethyl acetate fraction using silica gel with a suitable solvent gradient (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Further purify the relevant fractions using repeated column chromatography, potentially including ODS and Sephadex LH-20 columns, to yield pure Nortrachelogenin-8'-O-beta-glucoside.

Quantitative Analysis and Yield

The yield of Nortrachelogenin-8'-O-beta-glucoside can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of this compound.[5]

A validated HPLC method for the quantification of lignans in Trachelospermum jasminoides (Caulis Trachelospermi) has been reported.[5]

HPLC Parameters for Quantification:

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm)[5]

-

Mobile Phase: Gradient elution with water and methanol[5]

-

Detection: UV at 230 nm[5]

-

Linearity: Good linearity (r² > 0.9997) is typically achieved in the test ranges.[5]

While specific yield data for Nortrachelogenin-8'-O-beta-glucoside from various sources is not always readily available in the literature, the following table provides an example of the content of several lignans, including the target compound, in different batches of Trachelospermum jasminoides.

| Lignan | Content Range (mg/g) in Trachelospermum jasminoides |

| Nortrachelogenin-8'-O-beta-glucoside | 0.038 - 0.211 |

| Tracheloside | 0.485 - 2.584 |

| Nortracheloside | 0.081 - 0.742 |

| Trachelogenin | 0.062 - 0.285 |

| Nortrachelogenin | 0.043 - 0.237 |

| Data adapted from a study on Caulis Trachelospermi.[5] |

Conclusion and Future Perspectives

The successful extraction and purification of Nortrachelogenin-8'-O-beta-glucoside are pivotal for advancing research into its biological activities and potential therapeutic applications. This guide has outlined the primary natural sources and provided a detailed framework for its isolation, emphasizing the importance of methodical plant material preparation, appropriate solvent and technique selection, and rigorous purification strategies.

Future research should focus on optimizing extraction protocols to enhance yields and purity while minimizing environmental impact. The exploration of green extraction technologies, such as supercritical fluid extraction and microwave-assisted extraction, could offer promising alternatives to conventional methods. Furthermore, a more comprehensive quantitative analysis of Nortrachelogenin-8'-O-beta-glucoside content across a wider range of plant sources and geographical locations would be invaluable for identifying high-yielding and sustainable sources of this promising natural product.

References

-

Gao, W., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 20(5), 8108-8121. [Link]

-

BioCrick. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. [Link]

-

CABI. (n.d.). Determination of Tracheloside and Trachelogenin in Trachelospermum jasminoides (Lindl.) Lem. from Different Production Area. [Link]

-

ResearchGate. (n.d.). Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. [Link]

-

PubMed. (2005). Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities. [Link]

-

PubMed. (2011). Two new lignans from the roots of Pulsatilla koreana. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lignin Glycoside Profile of Trachelospermum jasminoides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trachelospermum jasminoides (Lindl.) Lem., commonly known as star jasmine, is a plant of significant interest in traditional medicine and modern pharmacology. Its stems and leaves are a rich source of bioactive lignan glycosides, primarily of the dibenzylbutyrolactone type.[1] These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antibacterial properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the lignan glycoside profile of T. jasminoides, detailing advanced methodologies for their extraction, isolation, structural elucidation, and quantitative analysis. The causality behind experimental choices is explained to provide field-proven insights, and all protocols are designed as self-validating systems. This guide is intended to be an authoritative resource for researchers, scientists, and drug development professionals working with this important medicinal plant.

Introduction to the Lignan Glycosides of Trachelospermum jasminoides

Trachelospermum jasminoides is a member of the Apocynaceae family and has a long history of use in traditional Chinese medicine.[2] The primary bioactive constituents responsible for its therapeutic effects are a class of polyphenolic compounds known as lignans and their glycosidic derivatives. The lignan profile of T. jasminoides is dominated by dibenzylbutyrolactone-type lignans, which are characterized by a central lactone ring.

Some of the key lignan glycosides isolated from T. jasminoides include:

-

Tracheloside

-

Nortracheloside

-

Nortrachelogenin 8'-O-beta-D-glucopyranoside [1]

-

Nortrachelogenin 5'-C-beta-D-glucopyranoside (a rare C-glucosyl-lignan) [1]

-

Trachelogenin 4'-O-beta-gentiobioside [1]

-

Arctigenin 4'-O-beta-gentiobioside

These compounds and their aglycones, such as trachelogenin and nortrachelogenin, are the focus of significant research due to their potential therapeutic applications.

Biosynthesis of Dibenzylbutyrolactone Lignans

The biosynthesis of dibenzylbutyrolactone lignans in T. jasminoides follows the general phenylpropanoid pathway, a fundamental route for the formation of a wide variety of plant secondary metabolites.

Diagram of the Biosynthetic Pathway

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Nortrachelogenin-8'-O-beta-glucoside in Cancer Cells

Abstract

Nortrachelogenin-8'-O-beta-glucoside (NTG-8'-O-β-G), a naturally occurring lignan, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of its putative mechanism of action in cancer cells, drawing from evidence related to its aglycone, nortrachelogenin (NTG). This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and actionable experimental protocols to investigate its anticancer properties. We will delve into the core signaling pathways modulated by this compound, its impact on cell cycle regulation and apoptosis, and provide a framework for its preclinical evaluation.

Introduction: The Therapeutic Potential of Nortrachelogenin-8'-O-beta-glucoside

Nortrachelogenin-8'-O-beta-glucoside is a lignan found in various plant species, including Pulsatilla koreana and Trachelospermum jasminoides.[1][2] While research directly on the glucoside is nascent, its aglycone, nortrachelogenin (NTG), has demonstrated significant anticancer activities. It is hypothesized that NTG-8'-O-β-G may act as a prodrug, being hydrolyzed by cellular enzymes to release the active NTG. This guide will, therefore, focus on the well-documented mechanisms of NTG as a proxy for understanding the potential therapeutic actions of its glucoside derivative in cancer cells.

The primary anticancer mechanism of NTG appears to be the sensitization of cancer cells to apoptosis, particularly through the inhibition of pro-survival signaling pathways.[3] This makes it a compelling candidate for further investigation, both as a standalone agent and in combination with other cancer therapies.

Core Mechanism of Action: Inhibition of Pro-Survival Pathways and Apoptosis Induction

The anticancer efficacy of nortrachelogenin is attributed to its multifaceted impact on key cellular processes that are often dysregulated in cancer. The central tenet of its action is the induction of apoptosis, or programmed cell death, in cancer cells, while leaving non-malignant cells largely unaffected.[3] This is achieved through the modulation of several critical signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a pivotal signaling cascade that promotes cell survival, proliferation, and growth.[4][5][6] In many cancers, this pathway is constitutively active, providing a constant pro-survival signal that renders cancer cells resistant to apoptosis.

Nortrachelogenin has been shown to be an effective inhibitor of the Akt signaling pathway.[3][] By inhibiting Akt, NTG effectively shuts down this critical survival pathway, thereby lowering the threshold for apoptosis induction. This inhibition is a key event that sensitizes cancer cells to apoptotic stimuli, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3]

Figure 1. Proposed mechanism of Nortrachelogenin (NTG) in the PI3K/Akt signaling pathway.

Induction of Apoptosis via the Intrinsic Pathway

Evidence suggests that nortrachelogenin can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[][8] This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c.

Key events in NTG-induced intrinsic apoptosis include:

-

Mitochondrial Membrane Depolarization: NTG treatment has been associated with a decrease in the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.[]

-

Cytochrome c Release: The depolarized mitochondria release cytochrome c into the cytoplasm.[]

-

Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[9]

Figure 2. The intrinsic apoptosis pathway induced by Nortrachelogenin.

Generation of Reactive Oxygen Species (ROS)

An increase in intracellular reactive oxygen species (ROS) is another mechanism implicated in the anticancer effects of some natural compounds.[10][11][12] While moderate levels of ROS can promote cancer cell proliferation, excessive ROS can induce oxidative stress, leading to cellular damage and apoptosis.[10][11] Nortrachelogenin has been shown to increase ROS levels in pathogenic fungi, suggesting a similar mechanism may be at play in cancer cells.[]

The elevated ROS can contribute to:

-

Mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.

-

Oxidative damage to DNA, proteins, and lipids, further stressing the cell towards apoptosis.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of Nortrachelogenin-8'-O-beta-glucoside, a series of well-established in vitro assays are recommended.[13][14][15][16]

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation.

Table 1: Commonly Used Cell Viability and Cytotoxicity Assays

| Assay | Principle | Endpoint |

| MTT/XTT Assay | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product. | Colorimetric measurement of formazan absorbance. |

| CellTiter-Glo® | Measures ATP levels, which correlate with the number of viable cells.[17] | Luminescent signal proportional to ATP concentration. |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Manual or automated cell counting of stained vs. unstained cells. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Colorimetric measurement of LDH activity. |

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Nortrachelogenin-8'-O-beta-glucoside for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat cancer cells with Nortrachelogenin-8'-O-beta-glucoside at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to investigate the changes in the expression levels of key proteins involved in the apoptotic pathways.[9][18]

Table 2: Key Protein Markers for Apoptosis Western Blotting

| Pathway | Pro-Apoptotic Markers | Anti-Apoptotic Markers |

| Intrinsic Pathway | Bax, Bak, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP | Bcl-2, Bcl-xL |

| Extrinsic Pathway | Cleaved Caspase-8 | |

| PI3K/Akt Pathway | p-Akt, Akt |

Protocol: Western Blotting for Apoptosis Markers

-

Protein Extraction: Treat cells with Nortrachelogenin-8'-O-beta-glucoside, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.[18]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with Nortrachelogenin-8'-O-beta-glucoside for 24 or 48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Summary and Future Directions

Nortrachelogenin-8'-O-beta-glucoside, likely acting through its aglycone nortrachelogenin, presents a promising avenue for cancer therapy. Its ability to inhibit the pro-survival PI3K/Akt pathway and induce apoptosis via the intrinsic mitochondrial pathway underscores its potential as an anticancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate its mechanism of action and evaluate its therapeutic efficacy.

Future research should focus on:

-

Confirming the hydrolysis of NTG-8'-O-β-G to NTG in cancer cells.

-

Investigating the effects of this compound in combination with standard chemotherapeutic agents.

-

Evaluating its efficacy and safety in preclinical in vivo models.

-

Identifying its direct molecular targets through techniques such as affinity chromatography and mass spectrometry.

By systematically addressing these research questions, the full therapeutic potential of Nortrachelogenin-8'-O-beta-glucoside can be realized, paving the way for the development of novel and effective cancer treatments.

References

-

Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

- Darzynkiewicz, Z., Juan, G., & Li, X. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7.

-

Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Retrieved from [Link]

- Rizvanov, A. A., Guseva, D. S., & Efremova, A. I. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1032.

- Bhuvaneswari, S., & Ganesan, K. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of pharmaceutical and biomedical analysis, 163, 28-35.

-

Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

- S. M. M. A. K. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745–17754.

- Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70.

-

Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Peuhu, E., Paul, P., Remes, M., Holmbom, T., Eklund, P., Sjöholm, R., & Eriksson, J. E. (2013). The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. Biochemical pharmacology, 86(5), 571–583.

-

Turku Bioscience Centre. (n.d.). The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. Retrieved from [Link]

-

BioCrick. (n.d.). Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans. Retrieved from [Link]

-

Lifeasible. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and characterization of nortrachelogenin-8. Retrieved from [Link]

- Cheung, E. C., & Vousden, K. H. (2022). Reactive oxygen species in cancer: Current findings and future directions. Seminars in cancer biology, 86, 148–157.

- Lee, H., Woo, E. R., & Lee, D. G. (2016). (–)-Nortrachelogenin from Partrinia scabiosaefolia elicits an apoptotic response in Candida albicans. FEMS yeast research, 16(3), fow013.

- Chimento, A., De Amicis, F., & Sirianni, R. (2023). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. International journal of molecular sciences, 24(2), 1599.

- Schieber, M., & Chandel, N. S. (2014). Reactive oxygen species in cancer. Current opinion in cell biology, 26, 1–8.

- Wang, Y., Zhang, Y., & Chen, L. (2019). Physcion 8-O-β-glucopyranoside exhibits anti-growth and anti-metastatic activities in ovarian cancer by downregulating miR-25. European review for medical and pharmacological sciences, 23(16), 6982–6992.

- Rasul, A., & Shah, M. A. (2020). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1789-1798.

- de la Cruz-López, K. G., & Castro-Muñoz, R. (2025, September 13). The Role of Reactive Oxygen Species in Lung Cancer Development: Nanomedicine as a Therapeutic Strategy. International journal of molecular sciences, 26(18), 14352.

- Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer and metabolism.

-

Brown University. (2025, December 1). Q&A: New discovery in cancer signaling reveals a potential path to more effective cancer drugs. Retrieved from [Link]

- Carpten, J. D., & Faber, A. C. (2025, October 15).

- Gulawani, S., Pandey, S. K., & Srivastava, P. (2024, January 31). Reactive Oxygen Species in Cancer Management: Understanding the T. International Journal of Health Sciences, 12(1), 1-10.

-

Oak Ridge National Laboratory. (2022, July 5). Scientists discover cancer trigger that could spur targeted drug therapies. Retrieved from [Link]

- Gesualdi, L., Leonetti, E., Cucina, A., Scicchitano, B. M., Sorrentino, S., Tarsitano, M. G., ... & Catizone, A. (2020). The PI3K/AKT Pathway Is Activated by HGF in NT2D1 Non-Seminoma Cells and Has a Role in the Modulation of Their Malignant Behavior. International journal of molecular sciences, 21(22), 8669.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Q&A: New discovery in cancer signaling reveals a potential path to more effective cancer drugs | The Warren Alpert Medical School of Brown University [medical.brown.edu]

- 6. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro Cancer Drug Screening Services [visikol.com]

- 14. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]

- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. noblelifesci.com [noblelifesci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. docs.research.missouri.edu [docs.research.missouri.edu]

- 22. biocompare.com [biocompare.com]

Technical Guide: Antibiofilm Properties of Maple Lignan Nortrachelogenin-8'-O-beta-glucoside

[1]

Executive Summary

Nortrachelogenin-8'-O-beta-glucoside (NTG-8-G) is a bioactive lignan glycoside predominantly isolated from the xylem (wood) and sap of Acer species, particularly Sugar Maple (Acer saccharum) and Manchurian Striped Maple (Acer tegmentosum). Unlike traditional antibiotics that exert selective pressure by killing bacteria (biocidal), NTG-8-G functions as a non-biocidal anti-virulence agent .

Its primary mechanism of action is the inhibition of Sortase A (SrtA) , a transpeptidase enzyme critical for anchoring surface proteins to the bacterial cell wall. By blocking SrtA, NTG-8-G prevents the attachment of exopolysaccharides (EPS) and adhesins, thereby inhibiting biofilm formation and promoting the dispersion of established biofilms, particularly in Listeria monocytogenes and potentially Staphylococcus aureus. This profile makes it a high-value candidate for combinatorial therapies aimed at overcoming antimicrobial resistance (AMR).

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-one |

| Common Name | Nortrachelogenin-8'-O-β-D-glucopyranoside (NTG-8-G) |

| Class | Lignan Glycoside (Dibenzylbutyrolactone skeleton) |

| Molecular Formula | C₂₆H₃₂O₁₂ |

| Molecular Weight | 536.53 g/mol |

| Solubility | Soluble in Methanol, DMSO, Water (moderate) |

| Source | Acer saccharum (Sugar Maple), Acer tegmentosum, Trachelospermum jasminoides |

Structural Insight: The presence of the glucose moiety at the C-8' position renders the molecule more hydrophilic than its aglycone, nortrachelogenin. This glycosylation is critical for its specific interaction with the hydrophilic pocket of the Sortase A enzyme, distinguishing its activity profile from the membrane-disrupting aglycone.

Mechanistic Action: Sortase A Inhibition

The defining characteristic of NTG-8-G is its ability to disarm bacteria rather than destroy them.

The Sortase A Pathway

In Gram-positive bacteria, Sortase A (SrtA) is a membrane-bound cysteine transpeptidase.[1] It recognizes surface proteins displaying a C-terminal LPXTG motif (Leucine-Proline-X-Threonine-Glycine).

-

Cleavage: SrtA cleaves the protein between Threonine and Glycine.

-

Acyl-Enzyme Intermediate: The carboxyl group of Threonine forms a thioester bond with the active site Cysteine of SrtA.

-

Transfer: The protein is transferred to the amino group of the pentaglycine cross-bridge of Lipid II (peptidoglycan precursor).

-

Anchoring: The protein is incorporated into the cell wall.

NTG-8-G Interference

NTG-8-G binds to the active site of SrtA. By sterically hindering the catalytic cysteine residue, it prevents the formation of the acyl-enzyme intermediate.

-

Result: Surface proteins (adhesins, EPS-anchoring lectins) are released into the extracellular medium instead of being anchored to the cell wall.

-

Biofilm Phenotype: Without these anchors, the bacteria cannot adhere to surfaces or to each other effectively, preventing biofilm matrix assembly.

Figure 1: Mechanism of Sortase A inhibition by NTG-8-G preventing surface protein anchoring.

Experimental Protocols (Self-Validating Systems)

Extraction and Enrichment Workflow

To ensure reproducibility, use standardized maple heartwood or commercial standards.

-

Raw Material: Pulverize dried Acer saccharum wood into sawdust.

-

Solvent Extraction: Macerate in 80% Methanol (aq) for 24h at room temperature. (Water/Methanol ratios optimize glycoside solubility).

-

Partitioning: Evaporate methanol. Partition aqueous residue with n-hexane (remove lipids) then n-butanol (enrich glycosides).

-

Purification: Use Preparative HPLC (C18 column).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 280 nm.

-

Validation: Compare retention time and MS spectra with authentic NTG-8-G standard (m/z 535 [M-H]⁻).

-

Biofilm Inhibition Assay (Crystal Violet)

This protocol quantifies the prevention of biofilm formation.[2]

Materials:

-

96-well polystyrene microtiter plates.

-

L. monocytogenes (or S. aureus) overnight culture.

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).

-

NTG-8-G stock (dissolved in DMSO).

Protocol:

-

Inoculation: Dilute overnight culture 1:100 in fresh TSB+Glucose.

-

Treatment: Add 100 µL of bacterial suspension to wells. Add NTG-8-G to final concentrations of 10, 50, 100, 150 µM .

-

Control (+): Bacteria + DMSO (solvent control).[1]

-

Control (-): Sterile Media.

-

-

Incubation: Incubate statically at 30°C for 24-48 hours .

-

Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Crucial: Do not disrupt the adhered layer.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at RT.

-

Solubilization: Wash 3x with water. Air dry. Solubilize dye with 150 µL 30% Acetic Acid or 95% Ethanol .

-

Quantification: Measure Absorbance at 595 nm .

Data Validation:

-

Calculate % Inhibition =

. -

Self-Check: If

is < 0.5, biofilm formation was insufficient; repeat with fresh media/inoculum.

Biofilm Dispersion Assay

Validates the ability to remove pre-existing biofilms.[3]

-

Formation: Grow biofilms for 24h as above (no treatment).

-

Treatment: Carefully remove media. Add fresh media containing NTG-8-G (100-200 µM).

-

Incubation: Incubate for an additional 24h.

-

Analysis: Perform Crystal Violet staining or Confocal Laser Scanning Microscopy (CLSM) using Live/Dead BacLight stain.

Figure 2: Experimental workflow from extraction to antibiofilm validation.

Data Synthesis: Efficacy Profile

The following data summarizes the efficacy of NTG-8-G against Listeria monocytogenes (EPS-producing strains).

| Parameter | Value / Observation | Interpretation |

| MIC (Min. Inhibitory Conc.) | > 1000 µM | Non-biocidal. Does not inhibit growth. |

| MBIC (Min.[4][2] Biofilm Inhibitory Conc.) | ~100 - 120 µM | Effective concentration for biofilm prevention. |

| Biofilm Reduction (at 120 µM) | > 90% (150-fold reduction) | Highly potent anti-adhesion activity. |

| Mechanism Specificity | SrtA Inhibition | Targets virulence, reducing evolutionary pressure for resistance. |

| Cytotoxicity | Negligible | Safe for mammalian cells at effective doses. |

Comparative Insight: Unlike the aglycone (-)-nortrachelogenin, which disrupts membranes and causes K+ leakage in E. coli [1], the glycoside NTG-8-G acts specifically on the surface anchoring machinery without compromising membrane integrity.

Future Outlook & Drug Development